2-F-6-IT is a valuable tool in proteomics research for protein labeling and identification. It reacts with cysteine residues in proteins through a process called alkylation, forming a stable and specific covalent bond. This modification allows for the subsequent detection and analysis of the labeled proteins using various techniques like mass spectrometry [].
2-F-6-IT serves as a versatile building block in the synthesis of various bioactive molecules. Its unique combination of functional groups (fluorine and iodine) allows for diverse chemical reactions, enabling the creation of complex molecules with potential therapeutic applications [].
2-F-6-IT can be employed to study protein-ligand interactions. By selectively labeling specific amino acids within a protein, researchers can gain insights into the binding site and affinity of different ligands [].
The strategic incorporation of 2-F-6-IT into substrates allows scientists to probe the activity of specific enzymes. By monitoring the rate of modification or cleavage of the labeled substrate, researchers can gain valuable information about the enzyme's mechanism and function [].
2-Fluoro-6-iodotoluene is an organic compound with the chemical formula and a molecular weight of approximately 236.03 g/mol. It is characterized by the presence of fluorine and iodine substituents on a toluene ring, specifically at the 2 and 6 positions, respectively. The compound appears as a clear liquid that can range in color from colorless to light yellow or orange, and it has a boiling point of around 117 °C at reduced pressure (1 kPa) and a flash point of 84 °C .
For example, reactions involving 2-fluoro-6-iodotoluene may include:
Synthesis of 2-fluoro-6-iodotoluene can be achieved through several methods:
2-Fluoro-6-iodotoluene is primarily utilized as an intermediate in organic synthesis. Its unique halogen substituents make it valuable for:
Several compounds share structural similarities with 2-fluoro-6-iodotoluene, particularly those that are halogenated derivatives of toluene. Here are some notable examples:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
2-Fluorotoluene | C7H7F | Lacks iodine; only fluorine substitution |
4-Iodotoluene | C7H7I | Iodine at the para position |
3-Fluoro-4-iodotoluene | C7H6F I | Different positions for fluorine and iodine |
2-Chloro-6-iodotoluene | C7H6ClI | Chlorine instead of fluorine |
Uniqueness: The combination of both fluorine and iodine substituents at specific positions on the toluene ring gives 2-fluoro-6-iodotoluene unique reactivity patterns compared to its analogs. The presence of these halogens influences both its chemical behavior and potential applications in synthesis and material science.
Corrosive;Acute Toxic